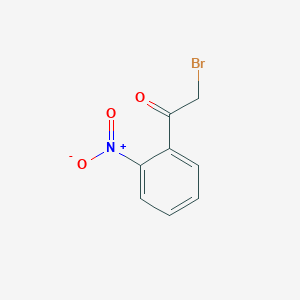

2-Bromo-2'-nitroacetophenone

Description

The exact mass of the compound 2-Bromo-2'-nitroacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54389. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-2'-nitroacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-2'-nitroacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1-(2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXUUCSRVVSMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288152 | |

| Record name | 2-Bromo-2'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6851-99-6 | |

| Record name | 2-Bromo-2'-nitroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-2'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-2'-nitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-2'-nitroacetophenone (CAS: 6851-99-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-2'-nitroacetophenone, a versatile bifunctional molecule, serves as a cornerstone in synthetic organic chemistry. Its unique structural arrangement, featuring an α-bromo ketone and a nitro-substituted aromatic ring, imparts a dual reactivity that has been ingeniously exploited in the construction of a diverse array of complex organic scaffolds. This guide provides a comprehensive exploration of the physicochemical properties, synthesis, spectral characteristics, reactivity, and applications of 2-Bromo-2'-nitroacetophenone, with a particular focus on its pivotal role as a building block in medicinal chemistry and drug discovery. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers with the essential knowledge for its effective and safe utilization.

Core Properties and Characteristics

2-Bromo-2'-nitroacetophenone is a pale yellow crystalline solid at room temperature.[1] Its fundamental properties are crucial for its handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 6851-99-6 | [1] |

| Molecular Formula | C₈H₆BrNO₃ | [1] |

| Molecular Weight | 244.04 g/mol | [1] |

| Melting Point | 55-57 °C | [1] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Solubility | Soluble in chloroform and methanol. | |

| SMILES | O=C(CBr)C1=CC=CC=C1=O | [1] |

| InChI Key | SGXUUCSRVVSMGK-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism

The primary route to 2-Bromo-2'-nitroacetophenone is through the acid-catalyzed α-bromination of 2'-nitroacetophenone. This reaction is a classic example of electrophilic substitution on an enol intermediate.

Synthetic Protocol

A typical laboratory-scale synthesis involves the following steps:

-

Reaction Setup: 2'-nitroacetophenone is dissolved in a suitable solvent, commonly glacial acetic acid or diethyl ether.[2] An acid catalyst, such as a catalytic amount of HBr or AlCl₃, is added to the solution.[2][3]

-

Bromination: Elemental bromine (Br₂) is added dropwise to the stirred solution. The reaction is typically performed at room temperature or with gentle heating.[3]

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is poured into water to precipitate the product and to quench any unreacted bromine.

-

Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like methanol to yield the final product.[2]

Reaction Mechanism

The acid-catalyzed α-bromination of a ketone proceeds through an enol intermediate. The mechanism can be dissected into the following key steps:

-

Protonation of the Carbonyl: The carbonyl oxygen of 2'-nitroacetophenone is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.[3][4]

-

Enol Formation (Rate-Determining Step): A weak base (e.g., the conjugate base of the acid catalyst or the solvent) removes a proton from the α-carbon, leading to the formation of the corresponding enol. This tautomerization is the slow, rate-determining step of the reaction.[3]

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine.

-

Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group and yield the α-brominated product, 2-Bromo-2'-nitroacetophenone, along with the regeneration of the acid catalyst.[4]

Caption: Acid-catalyzed α-bromination of 2'-nitroacetophenone.

Spectral Analysis

A thorough understanding of the spectral characteristics of 2-Bromo-2'-nitroacetophenone is essential for its identification and for monitoring reactions in which it is a reactant or product.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the structure of the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.30 | s | 2H | -CH₂Br |

| 7.50 | dd | 1H | Ar-H |

| 7.68 | ddd | 1H | Ar-H |

| 7.79 | td | 1H | Ar-H |

| 8.21 | dd | 1H | Ar-H |

Source: ECHEMI[2]

Interpretation: The singlet at 4.30 ppm corresponds to the two protons of the bromomethyl group. The complex multiplets in the aromatic region (7.50-8.21 ppm) are characteristic of the four protons on the ortho-substituted nitrobenzene ring. The specific splitting patterns (dd, ddd, td) arise from the coupling between adjacent aromatic protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 33.9 | -CH₂Br |

| 124.5 | Ar-CH |

| 129.1 | Ar-CH |

| 131.3 | Ar-CH |

| 134.8 | Ar-CH |

| 134.9 | Ar-C |

| 145.4 | Ar-C-NO₂ |

| 194.3 | C=O |

Source: ECHEMI[2]

Interpretation: The peak at 33.9 ppm is assigned to the carbon of the bromomethyl group. The signals in the range of 124.5-145.4 ppm correspond to the carbons of the aromatic ring. The downfield signal at 194.3 ppm is characteristic of the carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1520 & ~1350 | Strong | Asymmetric and symmetric N-O stretch (nitro group) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |

| ~650 | Medium | C-Br stretch |

Interpretation: The strong absorption around 1700 cm⁻¹ is indicative of the carbonyl group of the ketone. The two strong bands around 1520 cm⁻¹ and 1350 cm⁻¹ are characteristic of the nitro group. The other peaks correspond to the vibrations of the aromatic ring and the carbon-bromine bond.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A pair of peaks at m/z 243 and 245 in an approximate 1:1 ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

[M-Br]⁺: A peak at m/z 164, resulting from the loss of a bromine radical.

-

[O₂NC₆H₄CO]⁺: A prominent peak at m/z 150, corresponding to the 2-nitrobenzoyl cation.

-

[O₂NC₆H₄]⁺: A peak at m/z 122, from the loss of a CO molecule from the 2-nitrobenzoyl cation.

-

[C₆H₄]⁺: A peak at m/z 76, indicating the loss of the nitro group.

Reactivity and Synthetic Applications

The synthetic utility of 2-Bromo-2'-nitroacetophenone stems from its two reactive sites: the electrophilic α-carbon and the nitro-substituted aromatic ring, which can be a substrate for nucleophilic aromatic substitution or be reduced to an amino group.

Synthesis of Indolizine Derivatives

A significant application of 2-Bromo-2'-nitroacetophenone is in the synthesis of indolizine scaffolds, which are present in numerous biologically active compounds. The most common method is the Tschitschibabin reaction, which involves a 1,3-dipolar cycloaddition.

Reaction Mechanism:

-

Ylide Formation: 2-Bromo-2'-nitroacetophenone reacts with a pyridine derivative to form a pyridinium salt. In the presence of a base, this salt is deprotonated at the α-carbon to generate a pyridinium ylide, a 1,3-dipole.

-

1,3-Dipolar Cycloaddition: The pyridinium ylide undergoes a [3+2] cycloaddition reaction with a dipolarophile, such as an activated alkene or alkyne.

-

Aromatization: The resulting cycloadduct undergoes spontaneous aromatization, often through the elimination of a small molecule, to yield the stable indolizine ring system.

Caption: General mechanism for the synthesis of indolizines.

Precursor for Prostaglandin Derivatives

2-Bromo-2'-nitroacetophenone has been utilized as an electroactive derivative-forming reagent for the pre-column preparation of prostaglandin derivatives.[1] Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes. The α-bromo ketone functionality allows for the attachment of this chromophoric group to the prostaglandin structure, facilitating their detection and quantification in analytical methods.

Safety and Handling

2-Bromo-2'-nitroacetophenone is a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Classification: Causes severe skin burns and eye damage.[1]

-

Signal Word: Danger.[1]

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).[1]

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Conclusion

2-Bromo-2'-nitroacetophenone is a highly valuable and versatile reagent in organic synthesis. Its dual reactivity, stemming from the α-bromo ketone and the nitroaromatic moieties, provides a powerful platform for the construction of complex and biologically relevant molecules, particularly heterocyclic systems like indolizines. A thorough understanding of its properties, synthesis, reactivity, and safe handling is paramount for its effective application in research and development, especially within the pharmaceutical industry. This guide has provided a comprehensive overview of these critical aspects to aid scientists in harnessing the full potential of this important synthetic building block.

References

- Pinkus, A. G., & Gopalan, R. (1984). Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-Trimethylacetophenone. Journal of the American Chemical Society, 106(9), 2630–2636.

-

Donahue, C. J. (n.d.). Bromination of Acetophenone. ResearchGate. Retrieved from [Link]

- Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Supporting information: A highly efficient and selective oxidation of styrenes to acetophenones with molecular oxygen catalyzed by an iron(III) salt. Organic & Biomolecular Chemistry.

-

PubChem. (n.d.). 2-Bromo-4'-nitroacetophenone. Retrieved from [Link]

-

Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromo-3'-nitroacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

-

Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Retrieved from [Link]

-

Slideshare. (n.d.). 1,3 dipolar cycloaddition Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Ortho, O., & Long, J. (2021, April 16). Assignment of the 13C NMR spectrum of 4'-bromoacetophenone. Chemistry Stack Exchange. Retrieved from [Link]

- Wang, Y., et al. (2024).

-

Osorio, M. T., et al. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]

-

LibreTexts. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction mechanism of α-bromination of acetophenone derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 2'-Bromoacetophenone. Retrieved from [Link]

- Park, J. Y., & Christman, J. W. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. Clinical immunology, 119(3), 229-240.

-

chemtubeuk. (2012, October 10). Introduction to IR Spectroscopy. Ketones [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

NIST. (n.d.). Acetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 2-Bromo-2 -nitroacetophenone 99 6851-99-6 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Physical and chemical properties of 2-Bromo-2'-nitroacetophenone

An In-depth Technical Guide to 2-Bromo-2'-nitroacetophenone: Properties, Synthesis, and Applications

Abstract

2-Bromo-2'-nitroacetophenone is a highly functionalized aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry. Characterized by the presence of an α-bromo ketone moiety and a nitro-substituted phenyl ring, this compound exhibits a unique reactivity profile that makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly heterocyclic systems. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, purification, chemical reactivity, and safety considerations for 2-bromo-2'-nitroacetophenone. Detailed, field-proven protocols for its synthesis and purification are provided, alongside an analysis of its core reactivity. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals leveraging this versatile reagent in their work.

Introduction and Nomenclature

2-Bromo-2'-nitroacetophenone, also known by its IUPAC name 2-bromo-1-(2-nitrophenyl)ethanone , is a bifunctional organic compound of significant interest in medicinal and materials chemistry.[1][2] Its structure incorporates three key features: an aromatic nitro group, a ketone carbonyl, and an α-bromine atom. This combination renders the molecule a potent electrophile, particularly at the benzylic carbon bearing the bromine, which is activated by the adjacent carbonyl group.[3] This inherent reactivity is the cornerstone of its utility as a building block for constructing more complex molecular architectures.[1][4]

-

IUPAC Name: 2-bromo-1-(2-nitrophenyl)ethanone[5]

-

Synonyms: 2'-Nitrophenacyl bromide[6]

-

CAS Number: 6851-99-6[6]

-

Molecular Formula: C₈H₆BrNO₃[5]

-

Molecular Weight: 244.04 g/mol [6]

-

Chemical Structure:

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 2-Bromo-2'-nitroacetophenone are summarized below. It is essential for researchers to note that while properties like melting point are experimentally determined, others such as boiling point and density are often computationally predicted and should be treated as estimates.

Physical Properties

| Property | Value | Source(s) |

| Appearance | White to pale yellow crystalline powder | [1][2] |

| Melting Point | 55-57 °C (lit.) | [1][2][6] |

| Boiling Point | 335.7 ± 17.0 °C (Predicted) | [1][2] |

| Density | 1.671 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Solubility | Soluble in Chloroform, Methanol | [1][2] |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of 2-Bromo-2'-nitroacetophenone. Below are the key experimental and expected spectroscopic features.

| Technique | Data | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 8.21 (dd, J=8.1, 1.2 Hz, 1H, Ar-H), 7.79 (td, J=7.5, 1.3 Hz, 1H, Ar-H), 7.68 (ddd, J=8.1, 7.5, 1.6 Hz, 1H, Ar-H), 7.50 (dd, J=7.5, 1.6 Hz, 1H, Ar-H), 4.30 (s, 2H, -COCH₂Br) | [4] |

| ¹³C NMR | Experimental data for the 2'-nitro isomer is not readily available. Based on general principles, expected shifts are: ~189-194 ppm (C=O), ~124-150 ppm (Ar-C), ~30-35 ppm (-CH₂Br) | [7] |

| IR Spectroscopy | Expected characteristic peaks: ~1700 cm⁻¹ (C=O stretch), ~1520 & 1340 cm⁻¹ (Ar-NO₂ asymmetric & symmetric stretches), ~600-700 cm⁻¹ (C-Br stretch) | |

| UV-Vis | λmax: 262 nm (in Ethanol) | [1][2] |

Synthesis and Purification

The most common and reliable method for preparing 2-Bromo-2'-nitroacetophenone is through the direct α-bromination of its precursor, 2'-nitroacetophenone. The presence of an acid catalyst facilitates the formation of an enol intermediate, which then acts as the nucleophile in the reaction with elemental bromine.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of 2-Bromo-2'-nitroacetophenone.

Detailed Synthesis Protocol

This protocol is adapted from a reported literature procedure.[4]

Materials:

-

2'-Nitroacetophenone (20 g, 121 mmol)

-

Anhydrous Aluminum Trichloride (AlCl₃) (500 mg, 3.75 mmol)

-

Bromine (Br₂) (6.2 mL, 121 mmol)

-

Anhydrous Diethyl Ether (600 mL)

-

Dichloromethane (CH₂Cl₂)

-

Petroleum Ether

-

Methanol (for recrystallization)

-

Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add 2'-nitroacetophenone (20 g) and anhydrous aluminum trichloride (500 mg).

-

Dissolution: Add anhydrous diethyl ether (600 mL) to the flask and stir the mixture until all solids are dissolved.

-

Bromination: Cool the reaction mixture to 0 °C using an ice bath. Under a steady stream of argon, add bromine (6.2 mL) dropwise via the dropping funnel over a period of 1 hour. Causality Note: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent over-bromination.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 3 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Transfer the reaction mixture to a separatory funnel and wash the organic layer with water (3 x 200 mL).

-

Isolation of Crude Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product as a yellow solid.

-

Purification (Column Chromatography): Purify the crude residue by column chromatography on silica gel using a solvent system of 70:30 dichloromethane/petroleum ether.

-

Purification (Recrystallization): Combine the fractions containing the pure product and evaporate the solvent. Recrystallize the resulting solid from methanol to afford pure 2-bromo-1-(2-nitrophenyl)ethanone as colorless micro-needles (Yield: 26.1 g, 88%).[4] Trustworthiness Check: The purity of the final product should be confirmed by melting point analysis and ¹H NMR spectroscopy, comparing the data to established values.

Chemical Reactivity and Applications

The synthetic utility of 2-Bromo-2'-nitroacetophenone stems from the high reactivity of the α-bromo ketone functional group. The carbon atom attached to the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself, making it an excellent substrate for nucleophilic substitution (Sₙ2) reactions.[3]

Core Reactivity: Nucleophilic Substitution

This compound readily reacts with a wide variety of nucleophiles, including amines, pyridines, thiols, and carboxylates, to displace the bromide ion. This reactivity is the foundation for its use in building complex heterocyclic structures.

Caption: Generalized Sₙ2 reaction mechanism of 2-Bromo-2'-nitroacetophenone.

Applications in Synthesis

-

Heterocycle Synthesis: It is a key starting material for synthesizing fused heterocyclic systems. For instance, it is used in the novel synthesis of 5-pyridylindolizine derivatives, which are scaffolds of interest in pharmaceutical research.[1][2]

-

Analytical Derivatization: As an electroactive derivative-forming reagent, it has been used as a pre-column reagent for preparing prostaglandin derivatives, enhancing their detectability in analytical assays.[6]

-

Pharmaceutical and Agrochemical Intermediates: Its versatile reactivity makes it a valuable intermediate in the production of various pharmaceuticals and agrochemicals.[1]

Safety, Handling, and Storage

2-Bromo-2'-nitroacetophenone is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[9]

-

-

Handling:

-

Storage:

Conclusion

2-Bromo-2'-nitroacetophenone is a powerful and versatile synthetic intermediate whose value is defined by its predictable and potent electrophilicity. A thorough understanding of its properties, a reliable synthetic protocol, and stringent adherence to safety measures are essential for its effective and safe utilization. This guide provides the foundational knowledge required for researchers to confidently incorporate this reagent into their synthetic strategies, paving the way for the development of novel compounds in drug discovery and materials science.

References

-

PubChem. (n.d.). 2-Bromo-2'-nitroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

-

LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

- This cit

- Erian, A. W., Sherif, S. M., & Al-Baz, H. A. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865.

- This cit

- D'hooghe, M., & De Kimpe, N. (2008). Synthetic Access to Aromatic α-Haloketones. Current Organic Synthesis, 5(1), 1-21.

Sources

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 5. rsc.org [rsc.org]

- 6. 2-Bromo-4'-nitroacetophenone | C8H6BrNO3 | CID 66840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Bromo-2 -nitroacetophenone 99 6851-99-6 [sigmaaldrich.com]

An In-depth Technical Guide to 2-Bromo-1-(2-nitrophenyl)ethanone: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-bromo-1-(2-nitrophenyl)ethanone, a pivotal intermediate in synthetic organic and medicinal chemistry. The official IUPAC name for the compound commonly referred to as 2-Bromo-2'-nitroacetophenone is 2-bromo-1-(2-nitrophenyl)ethanone [1][2][3]. This document delves into its chemical identity, synthesis protocols with mechanistic insights, spectrographic analysis, and critical applications, particularly in the synthesis of heterocyclic scaffolds for drug development. Safety and handling protocols are also addressed to ensure its responsible use in a research environment. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this versatile reagent.

Chemical Identity and Physicochemical Properties

2-Bromo-1-(2-nitrophenyl)ethanone is a substituted acetophenone characterized by a bromine atom on the alpha-carbon of the ethanone group and a nitro group at the ortho position of the phenyl ring.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-1-(2-nitrophenyl)ethanone | [1][2][3] |

| Common Synonyms | 2-Bromo-2'-nitroacetophenone, 2'-Nitrophenacyl bromide, o-Nitrophenacyl bromide | [3][4][5] |

| CAS Number | 6851-99-6 | [1][2] |

| Molecular Formula | C₈H₆BrNO₃ | [1][2] |

| Molecular Weight | 244.04 g/mol | [5] |

| Appearance | Pale cream to pale yellow crystalline powder | [1][4] |

| Melting Point | 55-57 °C | [4][5] |

| SMILES | C1=CC=C(C(=C1)C(=O)CBr)[O-] | [3] |

| InChI Key | SGXUUCSRVVSMGK-UHFFFAOYSA-N | [1][2] |

Synthesis and Mechanism

The synthesis of α-haloketones like 2-bromo-1-(2-nitrophenyl)ethanone is a fundamental transformation in organic chemistry, valued for introducing a reactive electrophilic site. The primary route involves the α-bromination of the corresponding ketone, 1-(2-nitrophenyl)ethanone.

Synthetic Protocol: α-Bromination of 1-(2-nitrophenyl)ethanone

This protocol is based on established methods for the synthesis of α-bromoketones[6]. The causality behind the choice of reagents and conditions lies in achieving selective bromination at the α-carbon while minimizing side reactions, such as aromatic bromination.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas trap, dissolve 1-(2-nitrophenyl)ethanone (1 equivalent) in a suitable solvent such as chloroform or acetic acid.

-

Reagent Addition: At a controlled temperature, typically between 0-5 °C to manage the exothermic reaction, add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred solution of the ketone. The slow addition is crucial to prevent the formation of dibrominated byproducts.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water to quench any unreacted bromine. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with water, a dilute aqueous solution of sodium bicarbonate (to neutralize any acidic byproducts), and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Crystallization: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of petroleum ether and ethyl acetate, to yield pure 2-bromo-1-(2-nitrophenyl)ethanone as a crystalline solid[6].

Reaction Mechanism

The α-bromination of a ketone can proceed via either an acid-catalyzed or base-catalyzed pathway. In the presence of an acidic medium (like HBr formed in situ), the reaction proceeds through an enol intermediate.

Caption: Acid-catalyzed α-bromination of 1-(2-nitrophenyl)ethanone.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data

| Technique | Key Expected Features |

| ¹H NMR | - Aromatic protons (multiplets) in the range of δ 7.5-8.2 ppm. - A singlet for the methylene protons (-CH₂Br) around δ 4.5-5.0 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190 ppm. - Methylene carbon (-CH₂Br) signal around δ 30-35 ppm. - Aromatic carbon signals in the range of δ 120-150 ppm. |

| IR (Infrared) | - Strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹. - Characteristic N-O stretching vibrations for the nitro group around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). - C-Br stretching vibration in the fingerprint region. |

| Mass Spec (MS) | - Molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a bromine-containing compound. |

Applications in Drug Development

The high reactivity of the α-bromo ketone functionality makes 2-bromo-1-(2-nitrophenyl)ethanone a valuable building block for the synthesis of various heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules[6].

Synthesis of Quinazolines

A significant application of this compound is in the synthesis of quinazolines, a class of heterocyclic compounds with a wide range of biological activities including anticancer, antibacterial, and anticonvulsant properties[9][10].

Workflow: Quinazoline Synthesis

The synthesis often involves the reaction of 2-bromo-1-(2-nitrophenyl)ethanone with an amine, followed by reductive cyclization of the nitro group.

Caption: General workflow for the synthesis of quinazolines.

This synthetic strategy allows for the introduction of diverse substituents on the quinazoline ring, enabling the creation of libraries of compounds for drug screening. The nitro group in the starting material is a key functional handle that facilitates the final cyclization step after its reduction to an amino group[9].

Other Heterocyclic Syntheses

Beyond quinazolines, this versatile intermediate can be employed in the synthesis of other nitrogen-containing heterocycles, which are prevalent in many approved drugs[11]. Its ability to react with various nucleophiles opens pathways to indoles, benzoxazines, and other complex ring systems.

Safety and Handling

2-Bromo-1-(2-nitrophenyl)ethanone is a hazardous substance and must be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general hazards for α-haloketones apply[12][13][14][15].

-

Hazard Classification: This compound is expected to be corrosive and a lachrymator. It can cause severe skin burns and eye damage[15][16].

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors[15].

-

First-Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

2-Bromo-1-(2-nitrophenyl)ethanone, correctly identified by its IUPAC name, is a cornerstone reagent for synthetic chemists, particularly those in the field of drug discovery and development. Its well-defined synthesis, reactive nature, and utility in constructing complex heterocyclic scaffolds like quinazolines underscore its importance. A thorough understanding of its properties, reaction mechanisms, and stringent adherence to safety protocols are paramount for its effective and safe utilization in the laboratory.

References

-

Thermo Fisher Scientific. (n.d.). 2-Bromo-2'-nitroacetophenone, 98%. Retrieved from thermofisher.com[1]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 244025, 2-Bromo-2'-nitroacetophenone. Retrieved from pubchem.ncbi.nlm.nih.gov[2]

-

Fisher Scientific. (n.d.). 2-Bromo-2'-nitroacetophenone 98.0+%, TCI America™. Retrieved from fishersci.com[3]

-

ChemicalBook. (2025). 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. Retrieved from chemicalbook.com[17]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 185000, 1-(2-Bromo-4-nitrophenyl)ethanone. Retrieved from pubchem.ncbi.nlm.nih.gov[18]

-

Fisher Scientific. (2021). Safety Data Sheet: Ethanone, 2-bromo-1-(4-nitrophenyl)-. Retrieved from fishersci.com[12]

-

Kavala, V., et al. (2010). Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides. Molecules, 15(9), 6064-6085.[9]

-

Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-1-indanone. Retrieved from fishersci.com[13]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from organic-chemistry.org[19]

-

ChemicalBook. (n.d.). 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. Retrieved from chemicalbook.com[20]

-

Fisher Scientific. (2023). Safety Data Sheet: 2-Bromo-1-(2-thienyl)-1-ethanone. Retrieved from fishersci.com[14]

-

BLDpharm. (n.d.). 928709-80-2|2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. Retrieved from bldpharm.com[21]

-

ECHEMI. (n.d.). 6851-99-6, 2-Bromo-2'-nitroacetophenone Formula. Retrieved from echemi.com[4]

-

Alagarsamy, V., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 6, 538.[10]

-

BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 2-bromo-1-(2-fluorophenyl)ethanone. Retrieved from benchchem.com[15]

-

Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95.[22]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 2-bromo-1-(4-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from webbook.nist.gov[23]

-

BenchChem. (n.d.). Mastering 2-Bromo-1-(2-hydroxyphenyl)ethanone: A Synthesis and Application Guide. Retrieved from benchchem.com[24]

-

Prasad, J. S., et al. (2011). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1439.[6]

-

Sigma-Aldrich. (n.d.). 2-Bromo-2'-nitroacetophenone 99%. Retrieved from sigmaaldrich.com[5]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from organic-chemistry.org[25]

-

Bloom Tech. (2025). What industries use 2-Bromo-1-phenyl-pentan-1-one?. Retrieved from bloomtechz.com[11]

-

MedchemExpress. (n.d.). 2-Bromo-2'-methoxyacetophenone. Retrieved from medchemexpress.com[26]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from hymasynthesis.com[27]

-

BLDpharm. (n.d.). 5000-66-8|2-Bromo-1-(2-chlorophenyl)ethanone. Retrieved from bldpharm.com[28]

-

BenchChem. (2025). A Comparative Analysis of Nitrophenyl Ethanones for Researchers and Drug Development Professionals. Retrieved from benchchem.com[29]

-

SpectraBase. (n.d.). 2-Bromo-1-(3-nitrophenyl)ethanone. Retrieved from spectrabase.com[7]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61245, 2-Bromo-1-(3-nitrophenyl)ethan-1-one. Retrieved from pubchem.ncbi.nlm.nih.gov[16]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14503613, 1-(4-Bromo-2-nitrophenyl)ethanone. Retrieved from pubchem.ncbi.nlm.nih.gov[30]

-

Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245.[31]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 2-bromo-1,2-diphenyl-. In NIST Chemistry WebBook. Retrieved from webbook.nist.gov[32]

-

Betz, R., McCleland, C., & Marchand, H. (2011). 2-Bromo-1-phenylethanone. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1183.[8]

Sources

- 1. 2-Bromo-2'-nitroacetophenone, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 2-Bromo-2'-nitroacetophenone | C8H6BrNO3 | CID 244025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-2'-nitroacetophenone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. echemi.com [echemi.com]

- 5. 2-溴-2′-硝基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bloomtechz.com [bloomtechz.com]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 2-Bromo-1-(3-nitrophenyl)ethan-1-one | C8H6BrNO3 | CID 75213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone | 928709-80-2 [chemicalbook.com]

- 18. 1-(2-Bromo-4-nitrophenyl)ethanone | C8H6BrNO3 | CID 185000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Quinazoline synthesis [organic-chemistry.org]

- 20. 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone CAS#: 928709-80-2 [m.chemicalbook.com]

- 21. 928709-80-2|2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]

- 22. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ethanone, 2-bromo-1-(4-nitrophenyl)- [webbook.nist.gov]

- 24. nbinno.com [nbinno.com]

- 25. Quinazolinone synthesis [organic-chemistry.org]

- 26. medchemexpress.com [medchemexpress.com]

- 27. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 28. 5000-66-8|2-Bromo-1-(2-chlorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. 1-(4-Bromo-2-nitrophenyl)ethanone | C8H6BrNO3 | CID 14503613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Ethanone, 2-bromo-1,2-diphenyl- [webbook.nist.gov]

A Spectroscopic Guide to 2'-Nitrophenacyl Bromide: Structure, Purity, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Nitrophenacyl bromide, also known as 2-bromo-1-(2-nitrophenyl)ethanone, is a key organic intermediate with significant applications in synthetic chemistry and drug development. Its utility often stems from the reactive α-bromoketone moiety, which allows for facile nucleophilic substitution, making it a valuable building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. The presence of the nitro group on the phenyl ring further influences its reactivity and provides a handle for additional chemical transformations.

This technical guide provides a comprehensive overview of the key spectroscopic data for 2'-Nitrophenacyl bromide (CAS No. 6851-99-6), including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the aim is to not only present the raw data but also to provide expert interpretation and insights into how these spectroscopic techniques are synergistically employed to confirm the compound's structure, assess its purity, and predict its chemical behavior. Understanding the nuances of these spectra is paramount for any researcher working with this versatile reagent.

Compound Profile:

| Property | Value | Source |

| Chemical Name | 2-bromo-1-(2-nitrophenyl)ethanone | [1] |

| Synonyms | 2'-Nitrophenacyl bromide | [1] |

| CAS Number | 6851-99-6 | [1] |

| Molecular Formula | C₈H₆BrNO₃ | [1] |

| Molecular Weight | 244.04 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Melting Point | 55-57 °C (lit.) | [1] |

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2'-Nitrophenacyl bromide, both ¹H and ¹³C NMR provide unambiguous evidence for its structure, allowing for the precise assignment of each proton and carbon atom.

Experimental Protocol: NMR Analysis

A robust NMR protocol is crucial for obtaining high-quality, reproducible data. The following outlines a standard procedure for the analysis of 2'-Nitrophenacyl bromide.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2'-Nitrophenacyl bromide.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which generally does not interfere with the signals of the analyte.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A standard range of -2 to 12 ppm is appropriate.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to provide a spectrum with single lines for each carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: A standard range of 0 to 220 ppm.

-

The causality behind these choices lies in balancing signal acquisition time with spectral quality. For ¹H NMR, a sufficient number of scans averages out random noise, while the relaxation delay allows for the complete relaxation of protons between pulses, ensuring accurate integration. For ¹³C NMR, the necessity for a greater number of scans is a direct consequence of the low natural abundance of the ¹³C isotope (~1.1%).

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum of 2'-Nitrophenacyl bromide is characterized by two distinct regions: the aromatic region (7.5-8.2 ppm) and the aliphatic region (around 4.3 ppm).

Summary of ¹H NMR Data:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J) (Hz) |

| 8.21 | Doublet of doublets (dd) | 1H | Ar-H | J = 8.1, 1.2 |

| 7.79 | Triplet of doublets (td) | 1H | Ar-H | J = 7.5, 1.3 |

| 7.68 | Triplet of doublets (ddd) | 1H | Ar-H | J = 8.1, 7.5, 1.6 |

| 7.50 | Doublet of doublets (dd) | 1H | Ar-H | J = 7.5, 1.6 |

| 4.30 | Singlet (s) | 2H | -CH₂Br | N/A |

Data sourced from ChemicalBook.[2]

Expert Interpretation:

-

Aromatic Region (7.50-8.21 ppm): The four protons on the phenyl ring appear as distinct multiplets, a direct consequence of the ortho-disubstitution pattern which renders all four aromatic protons chemically non-equivalent. The downfield shift of these protons is due to the deshielding effects of the aromatic ring current, the electron-withdrawing nitro group, and the carbonyl group. The specific splitting patterns (dd, td, ddd) arise from coupling to neighboring protons, and the coupling constants are typical for ortho and meta relationships in a benzene ring.

-

Aliphatic Region (4.30 ppm): A sharp singlet integrating to two protons is observed at 4.30 ppm. This signal is characteristic of the methylene protons (-CH₂-) adjacent to both a carbonyl group and a bromine atom. The significant downfield shift from a typical alkane proton is due to the strong deshielding effect of these two electron-withdrawing functionalities. The absence of splitting (singlet) indicates that there are no adjacent protons, which is consistent with the proposed structure.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Summary of ¹³C NMR Data:

| Chemical Shift (δ) (ppm) | Assignment |

| 194.3 | C=O (Ketone) |

| 145.4 | Ar-C (C-NO₂) |

| 134.9 | Ar-C (C-C=O) |

| 134.8 | Ar-CH |

| 131.3 | Ar-CH |

| 129.1 | Ar-CH |

| 124.5 | Ar-CH |

| 33.9 | -CH₂Br |

Data sourced from ChemicalBook.[2]

Expert Interpretation:

-

Carbonyl Carbon (194.3 ppm): The signal at the lowest field (most deshielded) is characteristic of a ketone carbonyl carbon.[2] Its position is influenced by conjugation with the aromatic ring.

-

Aromatic Carbons (124.5-145.4 ppm): Six distinct signals are observed in the aromatic region, confirming the presence of six different carbon environments in the phenyl ring. The carbon bearing the nitro group (C-NO₂) is the most deshielded of the aromatic carbons at 145.4 ppm due to the strong electron-withdrawing nature of the nitro group. The carbon attached to the acetyl group (C-C=O) appears at 134.9 ppm. The remaining four signals correspond to the protonated aromatic carbons.

-

Aliphatic Carbon (33.9 ppm): The most upfield signal at 33.9 ppm is assigned to the methylene carbon (-CH₂Br). Its chemical shift is significantly influenced by the attached bromine atom and the adjacent carbonyl group.

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Analysis

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 2'-Nitrophenacyl bromide with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent to infrared radiation in the typical analysis range.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Instrument Parameters:

-

Spectrometer: A standard FTIR spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

-

Resolution: 4 cm⁻¹ is a common and sufficient resolution for routine analysis.

This self-validating system ensures that any observed absorption bands are attributable to the analyte, as KBr itself has no interfering absorptions in the mid-IR region.

FTIR Spectral Data & Interpretation

Predicted Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1700 | Strong | C=O Stretch (Aryl Ketone) |

| ~1525 & ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C Bending |

| ~1200 | Medium | C-N Stretch |

| ~650 | Medium-Strong | C-Br Stretch |

Expert Interpretation:

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is expected for the carbonyl group of the aryl ketone. Conjugation with the aromatic ring typically lowers this frequency slightly compared to a simple aliphatic ketone.

-

NO₂ Stretches: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch typically around 1525 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. The presence of both of these bands is a strong indicator of the nitro functionality.

-

Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching are expected just above 3000 cm⁻¹, while C=C in-ring bending vibrations will appear in the 1600-1475 cm⁻¹ region.

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically around 650 cm⁻¹.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis

Method (Electron Ionization - EI):

-

A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺•).

-

The molecular ion and any fragment ions formed are accelerated and separated by the mass analyzer based on their m/z ratio.

The choice of electron ionization is common for relatively small, volatile organic molecules as it reliably produces a molecular ion and a rich fragmentation pattern that can be used for structural elucidation.

Mass Spectrometry Data & Interpretation

Summary of Key Mass Spectrometry Data:

| m/z | Interpretation |

| 243/245 | Molecular Ion Peak [M⁺•] (Isotopic pattern for Br) |

| 150 | [M - CH₂Br]⁺ |

| 134 | [M - CH₂Br - O]⁺ or [C₇H₄NO]⁺ |

Data sourced from PubChem.[3]

Expert Interpretation:

-

Molecular Ion Peak (m/z 243/245): The presence of a pair of peaks of nearly equal intensity, separated by two mass units, is the hallmark of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). This provides definitive confirmation of the molecular formula and weight of 2'-Nitrophenacyl bromide.

-

Major Fragment Ions:

-

m/z 150: This prominent fragment corresponds to the loss of the bromomethyl radical (•CH₂Br) from the molecular ion. This fragmentation is driven by the formation of the stable 2-nitrobenzoyl cation.

-

m/z 134: This fragment can arise from the further loss of an oxygen atom from the m/z 150 ion, or through a rearrangement and fragmentation process.

-

Caption: Proposed fragmentation pathway for 2'-Nitrophenacyl bromide.

IV. Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of 2'-Nitrophenacyl bromide demonstrates the power of a multi-technique approach for the unambiguous characterization of organic compounds.

-

NMR spectroscopy provides the detailed carbon-hydrogen framework, confirming the connectivity of the atoms and the ortho-substitution pattern of the phenyl ring.

-

FTIR spectroscopy confirms the presence of the key functional groups: the ketone, the nitro group, and the carbon-bromine bond.

-

Mass spectrometry definitively establishes the molecular weight and the presence of a bromine atom through the characteristic isotopic pattern of the molecular ion. The fragmentation pattern further supports the proposed structure.

For researchers, scientists, and drug development professionals, a thorough understanding and application of these analytical techniques are indispensable. They form a self-validating system that ensures the identity, purity, and structural integrity of critical reagents like 2'-Nitrophenacyl bromide, thereby underpinning the reliability and reproducibility of subsequent synthetic endeavors.

References

[3] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 244025, 2-Bromo-2'-nitroacetophenone. Retrieved from [Link]

[4] NIST. (n.d.). p-Nitrophenacyl bromide. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Stability and storage conditions for 2-Bromo-2'-nitroacetophenone

An In--Depth Technical Guide to the Stability and Storage of 2-Bromo-2'-nitroacetophenone

Introduction

2-Bromo-2'-nitroacetophenone is a bifunctional organic compound featuring both an α-bromo ketone and a nitroaromatic moiety. This unique structure makes it a valuable reagent and building block in various synthetic applications, including the preparation of prostaglandin derivatives and novel 5-pyridylindolizine derivatives.[1] However, the very features that make it synthetically useful—the reactive C-Br bond and the electron-withdrawing nitro group—also render it susceptible to degradation if not stored and handled with the requisite scientific rigor.

This guide provides a comprehensive overview of the factors influencing the stability of 2-Bromo-2'-nitroacetophenone. It outlines field-proven storage and handling protocols designed to preserve its chemical integrity and ensure the reliability and reproducibility of experimental outcomes for researchers, scientists, and drug development professionals.

Chapter 1: Physicochemical Properties and Intrinsic Stability

Understanding the inherent chemical nature of 2-Bromo-2'-nitroacetophenone is fundamental to appreciating its stability profile. The molecule's stability is a balance between the robust nitro-substituted aromatic ring and the highly reactive α-brominated carbonyl group.

The electron-withdrawing nature of the nitro group, combined with the aromaticity of the benzene ring, confers significant resistance to oxidative degradation.[2][3] Conversely, the α-bromo ketone is a potent electrophile and is susceptible to nucleophilic attack and elimination reactions, which are the primary drivers of its instability.[4]

Table 1: Key Physicochemical Properties of 2-Bromo-2'-nitroacetophenone

| Property | Value | Source(s) |

| CAS Number | 6851-99-6 | [1][5][6] |

| Molecular Formula | C₈H₆BrNO₃ | [5][6] |

| Molecular Weight | 244.04 g/mol | [1][5] |

| Appearance | White to pale yellow crystalline powder | [7] |

| Melting Point | 55-57 °C | [1] |

| Hazard Class | Corrosive (Causes severe skin burns and eye damage) | [5][6] |

Chapter 2: Critical Factors Influencing Stability

Several environmental factors can compromise the purity of 2-Bromo-2'-nitroacetophenone. Understanding and controlling these variables is the cornerstone of effective storage.

-

Moisture and Hydrolysis: The compound is sensitive to moisture. Exposure to water can lead to hydrolysis of the labile C-Br bond, replacing the bromine with a hydroxyl group. Safety Data Sheets (SDS) consistently advise protecting the compound from moisture and storing it in a dry environment.

-

Temperature: While generally stable at room temperature, elevated temperatures can accelerate degradation. Thermal decomposition can lead to the release of hazardous and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr). The relatively low melting point of 55-57 °C serves as a practical indicator that high-temperature storage should be avoided.

-

Light (Photostability): Many nitroaromatic compounds exhibit photosensitivity. Commercial suppliers recommend keeping the material in a dark place.[8] Photolytic energy can induce C-Br bond homolysis, generating radical species that can initiate a cascade of degradation reactions.[2]

-

pH and Chemical Incompatibility: As an α-bromo ketone, the compound is highly susceptible to bases. Even weak bases can catalyze an E2 elimination reaction, leading to the formation of an α,β-unsaturated ketone (dehydrobromination).[4] It is also incompatible with strong acids and strong oxidizing agents, which can promote other degradation pathways.

Chapter 3: Recommended Storage and Handling Protocols

A self-validating storage and handling system is one where adherence to the protocol inherently minimizes the risk of degradation. The following procedures are synthesized from manufacturer recommendations and established chemical safety principles.

Long-Term Storage Protocol

For optimal long-term stability, 2-Bromo-2'-nitroacetophenone should be stored according to the conditions summarized in Table 2.

Table 2: Recommended Long-Term Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature, in a cool area. | Avoids thermal decomposition and proximity to heat sources. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen. |

| Container | Tightly sealed, opaque container. | Prevents ingress of moisture and air; protects from light. |

| Location | Dry, cool, well-ventilated, corrosives-compatible cabinet. | Ensures a stable environment and segregation from incompatible materials. |

| Incompatibles | Store away from strong bases, acids, oxidizing agents, and water. | Prevents chemical degradation reactions. |

Workflow for Safe Handling and Use

The following diagram outlines the critical decision points and actions from receipt of the compound to its final use in an experiment, ensuring a chain of custody that preserves material integrity.

Caption: Workflow for handling 2-Bromo-2'-nitroacetophenone.

Step-by-Step Protocol for Weighing and Solution Preparation

-

Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and all necessary personal protective equipment (PPE) is worn, including safety goggles, a face shield, nitrile gloves, and a lab coat.

-

Equilibration: Retrieve the sealed container from its storage location. Place it in a desiccator for at least 30 minutes to allow it to equilibrate to room temperature. This crucial step prevents atmospheric moisture from condensing on the cold solid when the container is opened.

-

Aliquotting: Perform all manipulations within the fume hood. Briefly open the container, remove the desired amount of the crystalline solid using a clean, dry spatula, and place it into a pre-tared vial.

-

Sealing and Purging: Immediately and tightly reseal the main container. If possible, purge the headspace with an inert gas like argon or nitrogen before returning it to storage.

-

Solubilization: Add a suitable anhydrous solvent (e.g., Chloroform, Methanol) to the vial containing the weighed aliquot.[8] Cap the vial and mix gently (vortex or sonicate) until the solid is fully dissolved.

-

Usage: Use the freshly prepared solution immediately for the best results. Avoid storing solutions for extended periods unless their stability in the specific solvent has been validated.

Chapter 4: Potential Degradation Pathways

While specific degradation studies on 2-Bromo-2'-nitroacetophenone are not extensively published, its chemical structure allows for the prediction of several likely degradation pathways based on established principles of organic chemistry.

-

Base-Catalyzed Dehydrobromination: This is a classic reaction for α-halo ketones.[4] In the presence of a base (even trace amounts), a proton is abstracted from the carbon adjacent to the carbonyl group, followed by the elimination of the bromide ion to form 2-nitro-α,β-unsaturated acetophenone. This is a significant concern as it introduces a highly reactive conjugated system.

-

Nucleophilic Substitution (Hydrolysis): Water can act as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. This SN2 or SN1 type reaction would result in the formation of 2-Hydroxy-2'-nitroacetophenone and hydrobromic acid (HBr). The generated HBr could, in turn, catalyze further degradation.

-

Photolytic C-Br Bond Cleavage: Upon exposure to UV light, the carbon-bromine bond can undergo homolytic cleavage to form a phenacyl radical and a bromine radical. These highly reactive radical species can then participate in a variety of subsequent reactions, including dimerization, abstraction of hydrogen from solvents, or other complex decomposition pathways.[2]

The diagram below illustrates these primary anticipated degradation routes.

Caption: Potential degradation pathways for the compound.

Chapter 5: Protocol for a Stability-Indicating Purity Assay

To ensure the quality of 2-Bromo-2'-nitroacetophenone, a stability-indicating analytical method is required. Such a method must be able to resolve the parent compound from its potential impurities and degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for this purpose.

Objective

To outline a general, non-validated protocol for developing a stability-indicating HPLC method to assess the purity of 2-Bromo-2'-nitroacetophenone and to detect degradation products formed under stress conditions.

Materials and Reagents

-

2-Bromo-2'-nitroacetophenone reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Formic acid or Phosphoric acid (for mobile phase modification)

-

Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (for forced degradation studies)

Step-by-Step Methodology

-

Chromatographic System:

-

HPLC System: Agilent 1260, Waters Alliance, or equivalent, equipped with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid. Start with a high percentage of A and ramp up to a high percentage of B to elute all components.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at 262 nm, which is a reported λmax for the compound.[8] A DAD can be used to scan for other impurities.

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of ~0.5 mg/mL.

-

Sample Solution: Prepare samples to be tested at the same concentration as the standard.

-

-

Forced Degradation Study:

-

Expose sample solutions (~0.5 mg/mL) to the following stress conditions to intentionally degrade the compound and verify the method's resolving power:

-

Acidic: Add 1M HCl, heat at 60 °C for 4 hours. Neutralize before injection.

-

Basic: Add 0.1M NaOH, keep at room temperature for 1 hour. Neutralize before injection.

-

Oxidative: Add 3% H₂O₂, keep at room temperature for 4 hours.

-

Thermal: Heat the solid compound at 60 °C for 24 hours, then prepare the solution.

-

Photolytic: Expose the solution to direct sunlight or a photostability chamber for 24 hours.

-

-

-

Analysis and Validation:

-

Inject the unstressed standard, a blank (diluent), and all stressed samples.

-

Analyze the resulting chromatograms. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main 2-Bromo-2'-nitroacetophenone peak (resolution > 1.5).

-

Peak purity analysis using a DAD can be used to confirm that the parent peak is spectrally pure in all stressed samples, confirming no co-elution.

-

Conclusion

2-Bromo-2'-nitroacetophenone is a potent synthetic intermediate whose utility is directly tied to its purity. Its stability is governed by its susceptibility to moisture, heat, light, and bases. By implementing the rigorous storage and handling protocols detailed in this guide—specifically, storing the compound in a cool, dark, dry, and inert environment—researchers can significantly mitigate the risk of degradation. The use of a validated, stability-indicating analytical method is the final, critical step to verify the integrity of the material before its use, ensuring the generation of reliable and reproducible scientific data.

References

- Ju, H., et al. (2020). Selective Debromination and α‐Hydroxylation of α‐Bromo Ketones Using Hantzsch Esters as Photoreductants. Chemistry – An Asian Journal.

- Marvin, C. H., et al. (2009).

- Juárez, J. F., et al. (2012). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 76(3), 646-672.

-

PubChem. 2-Bromo-2'-nitroacetophenone. Available from: [Link].

- BenchChem. Managing thermal instability of alpha-bromo ketones.

- LibreTexts Chemistry. 22.

- Kireche, M., et al. (2011). Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol).

- Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems.

-

LibreTexts Chemistry. 22.3: Alpha Halogenation of Aldehydes and Ketones (2023). Available from: [Link].

Sources

- 1. 2-溴-2′-硝基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Bromo-2'-nitroacetophenone | C8H6BrNO3 | CID 244025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. pure.dongguk.edu [pure.dongguk.edu]

An In-depth Technical Guide to the Solubility of 2-Bromo-2'-nitroacetophenone in Organic Solvents

Introduction

2-Bromo-2'-nitroacetophenone is a versatile bifunctional organic compound that serves as a key intermediate in the synthesis of a variety of pharmaceuticals and other fine chemicals.[1] Its utility in organic synthesis is largely dictated by its reactivity and its ability to be effectively dissolved in appropriate solvents to facilitate reactions, purification, and formulation. This guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-2'-nitroacetophenone in common organic solvents, grounded in fundamental chemical principles. Given the scarcity of published quantitative solubility data, this document emphasizes the theoretical underpinnings of its solubility and provides a robust experimental framework for researchers to determine precise solubility parameters in their own laboratory settings.

This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis who require a deep understanding of the solubility behavior of this important chemical intermediate.

Physicochemical Properties of 2-Bromo-2'-nitroacetophenone

A thorough understanding of the physicochemical properties of 2-Bromo-2'-nitroacetophenone is essential to predict and explain its solubility in various organic solvents. These properties dictate the intermolecular forces at play between the solute and the solvent molecules.

Table 1: Physicochemical Properties of 2-Bromo-2'-nitroacetophenone

| Property | Value | Source(s) |

| Chemical Formula | C₈H₆BrNO₃ | [1][2][3] |

| Molecular Weight | 244.04 g/mol | [1][2][3] |

| Appearance | White to pale yellow crystalline powder | [1][4] |

| Melting Point | 55-57 °C (lit.) | [3][5] |

| CAS Number | 6851-99-6 | [1][2][3] |

| Structure | 2-bromo-1-(2-nitrophenyl)ethanone | [2] |

The structure of 2-Bromo-2'-nitroacetophenone, featuring a polar nitro group (-NO₂), a polar carbonyl group (C=O), and a bromine atom attached to an aliphatic carbon, alongside an aromatic ring, suggests a molecule with significant polarity. The presence of these functional groups allows for dipole-dipole interactions and London dispersion forces. The molecule lacks significant hydrogen bond donating capabilities, which will influence its solubility in protic solvents.

Understanding and Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[6] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is often quantified by its dielectric constant (ε), a measure of its ability to insulate charges from each other.[7] Solvents with high dielectric constants are considered polar, while those with low dielectric constants are nonpolar.[7][8]

Expected Solubility Profile of 2-Bromo-2'-nitroacetophenone

Based on its polar functional groups, 2-Bromo-2'-nitroacetophenone is expected to be more soluble in polar organic solvents than in nonpolar ones. The nitro and carbonyl groups contribute significantly to its overall polarity.

Table 2: Predicted Solubility of 2-Bromo-2'-nitroacetophenone in Common Organic Solvents

| Solvent | Dielectric Constant (ε) at 20°C[8] | Polarity Class | Predicted Solubility | Rationale |

| Hexane | 1.88 (25°C) | Nonpolar | Low | The large difference in polarity between the nonpolar solvent and the polar solute will result in weak solute-solvent interactions. |

| Toluene | 2.38 | Nonpolar | Low to Moderate | The aromatic nature of toluene may offer some π-π stacking interactions with the phenyl ring of the solute, potentially leading to slightly better solubility than in aliphatic nonpolar solvents. |

| Diethyl Ether | 4.34 | Nonpolar | Moderate | Diethyl ether has a small dipole moment and can act as a hydrogen bond acceptor, which may lead to some interaction with the solute. |

| Chloroform | 4.81 (20°C) | Polar Aprotic | High | Chloroform is a polar aprotic solvent capable of dipole-dipole interactions. Qualitative data suggests solubility in chloroform.[9] |

| Ethyl Acetate | 6.02 | Polar Aprotic | Moderate to High | As a moderately polar aprotic solvent, ethyl acetate should be a good solvent for 2-Bromo-2'-nitroacetophenone. |

| Tetrahydrofuran (THF) | 7.58 | Polar Aprotic | High | THF is a polar aprotic solvent with a relatively high dielectric constant, making it a good candidate for dissolving polar compounds. |

| Acetone | 20.7 (25°C) | Polar Aprotic | High | Acetone is a highly polar aprotic solvent that should readily dissolve 2-Bromo-2'-nitroacetophenone due to strong dipole-dipole interactions. |

| Methanol | 32.70 (25°C) | Polar Protic | High | Methanol is a polar protic solvent. While the solute cannot donate hydrogen bonds, the high polarity of methanol should facilitate dissolution. Qualitative data suggests solubility in methanol.[9] |

| Ethanol | 24.55 (25°C) | Polar Protic | High | Similar to methanol, ethanol's high polarity should make it a good solvent for this compound. |

| Acetonitrile | 37.5 | Polar Aprotic | High | Acetonitrile is a highly polar aprotic solvent and is expected to be an excellent solvent for 2-Bromo-2'-nitroacetophenone. |

| Dimethylformamide (DMF) | 36.71 (25°C) | Polar Aprotic | Very High | DMF is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | 46.68 | Polar Aprotic | Very High | DMSO is a highly polar aprotic solvent with a strong ability to dissolve many organic compounds. |

The Causality Behind Solubility: Intermolecular Forces

The dissolution process involves overcoming the solute-solute and solvent-solvent intermolecular forces and establishing new solute-solvent interactions.

Caption: A diagram illustrating the energy considerations in the dissolution process.